molecular formula C15H20O5 B14788097 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B14788097
M. Wt: 280.32 g/mol
InChI Key: UMIQAWPNUIBHGZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound that features a methoxyphenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base such as sodium ethoxide.

    Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and hydrolysis reactions.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(4-Methoxyphenyl)-4-oxobutanoic acid: Lacks the tert-butyl group.

    2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18)

InChI Key

UMIQAWPNUIBHGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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